(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, also known as Boc-D-β-HoTrp-OH, is an important compound in the field of medicinal chemistry. Classified as an indole derivative, this compound possesses significant biological activities and is utilized in various scientific research applications. Its molecular formula is C₁₇H₂₂N₂O₄, with a molecular weight of 318.36 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in synthetic applications .
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can be achieved through several methods, with Fischer indole synthesis being one of the most notable. This method typically involves the reaction of an appropriate cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to yield the desired indole derivative.
The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid features a central butanoic acid backbone with an indole moiety attached at one end and a tert-butoxycarbonyl group at the amino position.
(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid primarily involves its interactions as a precursor in synthesizing biologically active compounds. The indole structure is known for its role in various biological processes, including modulation of neurotransmitter systems and potential therapeutic effects against cancer and microbial infections.
The compound exhibits a solid state under standard laboratory conditions, with a notable boiling point and flash point indicating stability under heat.
Key chemical properties include:
(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several scientific uses:
The stereoselective construction of the chiral center in (R)-3-amino-4-(1H-indol-3-yl)butanoic acid derivatives employs asymmetric methodologies to achieve high enantiomeric excess. Evans aldol reactions using chiral oxazolidinone auxiliaries enable diastereoselective bond formation between indole-3-acetaldehyde and glycine-derived enolates, yielding the (R)-configured β-amino acid scaffold with >95% diastereoselectivity [7]. Alternative enzymatic approaches utilize lipases or acylases for kinetic resolution of racemic N-protected precursors, achieving enantiomeric excess values of 90-98% but sacrificing theoretical yield (maximum 50%) [6] [10]. Catalytic asymmetric hydrogenation of enamide precursors represents a more atom-economical route, where chiral Rh(I) or Ru(II) complexes bearing DuPhos or BINAP ligands deliver the saturated (R)-β-amino acid with enantiomeric excess exceeding 99% under optimized hydrogen pressures (50-100 psi) and temperatures (25-50°C) [10].
Table 1: Comparative Analysis of Enantioselective Methods
Methodology | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Evans Aldol Reaction | Oxazolidinone Auxiliary | >99 | 75-85 | Predictable stereocontrol |
Enzymatic Resolution | Lipase PS-Candida antarctica | 90-98 | 40-45 | Ambient conditions |
Asymmetric Hydrogenation | Ru-(S)-BINAP Complex | >99 | 88-92 | High atom economy |
Phase-Transfer Alkylation | Cinchoninium Catalyst | 92-95 | 65-78 | No protecting groups required |
tert-Butoxycarbonyl (Boc) protection of the β-amino group necessitates selective nitrogen acylation while preserving acid-sensitive indole functionality and carboxylic acid groups. Modern protocols employ di-tert-butyl dicarbonate (Boc₂O) with catalytic nucleophilic activators:
Solid-phase peptide synthesis (SPPS) employing Wang or Rink amide resins anchors the C-terminal carboxylic acid, enabling iterative Boc deprotection/coupling under anhydrous acidic conditions (25% TFA in dichloromethane). This approach facilitates synthesis of β-peptide conjugates but suffers from resin loading limitations (0.3-1.0 mmol/g) and side-chain lactamization during prolonged deprotection cycles [5]. Solution-phase synthesis offers superior scalability (>100 g batches) using continuous flow Boc deprotection (HCl in dioxane) and extractive workups, as demonstrated in sitagliptin intermediate production [6]. However, crystallization-driven purification remains essential for enantiopurity preservation, with solvent systems (toluene/n-heptane 4:1) yielding >99.5% diastereomeric purity after three recrystallizations [6].
Table 2: Synthesis Platform Comparative Performance
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Limitation | <5 mmol | >1 mol |
Deprotection Conditions | TFA/DCM (repeated cycles) | HCl/dioxane (single pass) |
Purification Method | Resin cleavage & HPLC | Crystallization |
Typical Yield | 45-60% (multistep) | 75-88% (linear sequence) |
Indole Stability | Moderate (N-alkylation risk) | High |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1